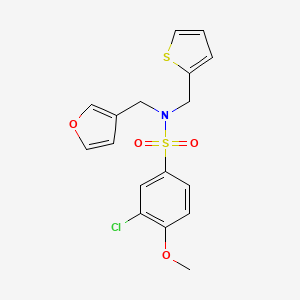
3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClNO4S2 and its molecular weight is 397.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is a synthetic compound notable for its complex structure, which includes a sulfonamide group and heterocyclic moieties (furan and thiophene). This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H16ClN1O3S1, with a molecular weight of approximately 361.8 g/mol. The presence of chlorine and methoxy groups alongside the furan and thiophene rings enhances its biological activity through improved interactions with biological targets.
| Feature | Details |
|---|---|
| Molecular Formula | C18H16ClN1O3S1 |
| Molecular Weight | 361.8 g/mol |
| Functional Groups | Sulfonamide, Chlorine, Methoxy |
| Heterocycles | Furan, Thiophene |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing furan rings have shown efficacy against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
A study highlighted that furan derivatives demonstrated minimum inhibitory concentrations (MICs) against E. coli as low as 64 µg/mL, indicating strong antibacterial potential .
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamide derivatives are well-documented. Compounds with similar structures have been evaluated for their ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies suggest that the presence of the furan ring may enhance the binding affinity to these enzymes, leading to reduced inflammatory responses.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research into related compounds has shown promising results in inhibiting cancer cell proliferation across various cell lines. For example, some derivatives exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7) and cervical cancer cells (HeLa), suggesting potent anticancer activity .
Case Studies
- Antimicrobial Efficacy : A comparative study on furan-based compounds demonstrated that those with halogen substitutions showed enhanced antibacterial properties compared to their non-halogenated counterparts. The study found that 3-chloro derivatives had improved activity against resistant bacterial strains.
- Anti-inflammatory Mechanism : In a cellular model assessing the impact on COX enzymes, this compound inhibited COX-2 activity by approximately 70% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Studies : In vitro assays using MCF-7 and HeLa cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, with observed IC50 values of 0.65 µM for MCF-7 cells.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The furan and thiophene moieties may enhance binding to receptors involved in inflammatory and cancer pathways.
Propiedades
IUPAC Name |
3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c1-22-17-5-4-15(9-16(17)18)25(20,21)19(10-13-6-7-23-12-13)11-14-3-2-8-24-14/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMOLPNQVPACLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













